molecular formula C11H23N3O B14781902 2-Amino-N,3-dimethyl-N-((S)-1-methylpyrrolidin-3-yl)butanamide

2-Amino-N,3-dimethyl-N-((S)-1-methylpyrrolidin-3-yl)butanamide

Cat. No.: B14781902
M. Wt: 213.32 g/mol
InChI Key: RWUFYIGFHGPTBN-UHFFFAOYSA-N
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Description

2-Amino-N,3-dimethyl-N-((S)-1-methylpyrrolidin-3-yl)butanamide is a chemical compound with a unique structure that makes it valuable in various scientific research fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N,3-dimethyl-N-((S)-1-methylpyrrolidin-3-yl)butanamide typically involves a series of chemical reactions starting from readily available starting materials. The synthetic route may include steps such as amination, methylation, and cyclization. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods ensure consistent quality and scalability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N,3-dimethyl-N-((S)-1-methylpyrrolidin-3-yl)butanamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

2-Amino-N,3-dimethyl-N-((S)-1-methylpyrrolidin-3-yl)butanamide has diverse applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-N,3-dimethyl-N-((S)-1-methylpyrrolidin-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-N,3-dimethyl-N-((S)-1-methylpyrrolidin-3-yl)butanamide include:

  • (S)-2-Amino-N,3-dimethyl-N-(3-methylbenzyl)butanamide
  • (S)-2-Amino-N,3-dimethyl-N-(4-methylbenzyl)butanamide
  • (S)-2-Amino-N,3-dimethyl-N-(3-(trifluoromethyl)benzyl)butanamide

Uniqueness

What sets this compound apart from these similar compounds is its specific structural configuration and the presence of the pyrrolidinyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

Molecular Formula

C11H23N3O

Molecular Weight

213.32 g/mol

IUPAC Name

2-amino-N,3-dimethyl-N-(1-methylpyrrolidin-3-yl)butanamide

InChI

InChI=1S/C11H23N3O/c1-8(2)10(12)11(15)14(4)9-5-6-13(3)7-9/h8-10H,5-7,12H2,1-4H3

InChI Key

RWUFYIGFHGPTBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(C)C1CCN(C1)C)N

Origin of Product

United States

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